

tedizolid phosphate compatibility with other IV solutions in research

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Compound of Interest

Compound Name: *Tedizolid phosphate sodium*

Cat. No.: *B12320783*

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Tedizolid Phosphate IV Compatibility: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the intravenous (IV) compatibility of tedizolid phosphate with other solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental setups.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended diluent for reconstituting and diluting tedizolid phosphate for IV administration?

A1: Tedizolid phosphate should be reconstituted with sterile water for injection and then further diluted only with 0.9% sodium chloride injection.^[1] No other types of solutions should be used for the final dilution.^[1]

Q2: I am planning a co-administration study. Which types of solutions are known to be incompatible with tedizolid phosphate?

A2: Tedizolid phosphate is incompatible with any solution containing divalent cations (e.g., Ca^{2+} , Mg^{2+}).^{[1][2]} This includes, but is not limited to, Lactated Ringer's Injection and

Hartmann's solution.[1] Co-administration with solutions containing calcium chloride, calcium gluconate, or magnesium sulfate will likely result in precipitation due to the phosphate component of tedizolid.[3][4]

Q3: My experiment requires Y-site co-administration of tedizolid phosphate with another antimicrobial. How can I check for potential physical compatibility?

A3: A comprehensive study evaluated the physical compatibility of tedizolid phosphate (0.8 mg/mL in 0.9% sodium chloride) with 86 other drugs during simulated Y-site administration.[2][3][4] The study found that tedizolid phosphate was physically compatible with 69 of the tested drugs.[2][3][4] However, several incompatibilities were noted.

Q4: Which specific drugs have been shown to be physically incompatible with tedizolid phosphate during simulated Y-site administration?

A4: Incompatibility has been observed with several drugs, often immediately upon mixing.[3][4] Notable incompatibilities include certain antimicrobials and drugs containing divalent cations. A summary of incompatible drugs is provided in the table below.

Q5: I observed a precipitate after mixing tedizolid phosphate with another drug. What could be the cause?

A5: Precipitation is a key indicator of physical incompatibility. This is often observed when tedizolid phosphate is mixed with solutions containing divalent cations, leading to the formation of insoluble phosphate salts.[2][3][4] Precipitation was also the primary indicator of incompatibility for several other drugs tested.

Q6: The incompatibility I observed was not immediate. Is this possible?

A6: Yes, delayed incompatibility can occur. For instance, with ceftaroline and diphenhydramine, incompatibility with tedizolid phosphate was observed after 15 and 60 minutes, respectively.[2][3][4] Therefore, it is crucial to observe admixtures for an extended period.

Q7: I need to administer another drug through the same IV line as tedizolid phosphate. What is the recommended procedure?

A7: If the same IV line is used for sequential infusion of different drugs, the line should be flushed with 0.9% sodium chloride injection before and after the infusion of tedizolid phosphate.

[1]

Data on IV Compatibility

Physical Compatibility of Tedizolid Phosphate with Other IV Drugs

The following tables summarize the results of a study on the physical compatibility of tedizolid phosphate (0.8 mg/mL in 0.9% sodium chloride injection) with various drugs during simulated Y-site administration.[2][3][4]

Table 1: Drugs Physically Incompatible with Tedizolid Phosphate

Drug Class	Drug Name	Time to Incompatibility
Antimicrobial	Caspofungin	Immediate
Antimicrobial	Ceftaroline	15 minutes
Electrolyte	Calcium Chloride	Immediate
Electrolyte	Calcium Gluconate	Immediate
Electrolyte	Magnesium Sulfate	Immediate
Antihistamine	Diphenhydramine	60 minutes

Table 2: Examples of Drugs Physically Compatible with Tedizolid Phosphate

Drug Class	Drug Name
Aminoglycoside	Amikacin
Analgesic	Hydromorphone hydrochloride
Analgesic	Meperidine hydrochloride
Anticoagulant	Heparin sodium
Antihypertensive	Labetalol hydrochloride
Diuretic	Furosemide
Hormone	Insulin human regular
Local Anesthetic	Lidocaine hydrochloride

Note: This is not an exhaustive list. Out of 86 drugs tested, 69 were found to be compatible.[\[3\]](#)
[\[4\]](#)

Chemical Stability of Tedizolid Phosphate in Admixtures

A separate study investigated the chemical stability of tedizolid phosphate when admixed with sodium rifampicin or meropenem in 0.9% sodium chloride infusion bags.[\[5\]](#)[\[6\]](#)

Table 3: Chemical Stability of Tedizolid Phosphate Admixtures

Admixture	Storage Temperature	Stability of Tedizolid Phosphate ($\geq 90\%$ initial concentration)	Stability of Co-administered Drug
Tedizolid phosphate (0.8 mg/mL) + Sodium Rifampicin (2.4 mg/mL)	25 \pm 2 °C (Room Temp)	Maintained throughout the study	7 hours
2 - 8 °C (Refrigerated)	Maintained throughout the study	6 days	
-15 to -25 °C (Frozen)	Maintained throughout the study	28 days	
Tedizolid phosphate (0.8 mg/mL) + Meropenem (4 mg/mL)	25 \pm 2 °C (Room Temp)	Maintained throughout the study	12 hours
2 - 8 °C (Refrigerated)	Maintained throughout the study	6 days	
-15 to -25 °C (Frozen)	Maintained throughout the study	8 days	

Experimental Protocols

Protocol for Simulated Y-Site Physical Compatibility Testing

This methodology is based on the study by Ghazi et al.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Preparation of Tedizolid Phosphate Solution: Reconstitute tedizolid phosphate vials to a final concentration of 0.8 mg/mL using 0.9% sodium chloride injection.
- Preparation of Test Drug Solutions: Prepare the other drugs according to the manufacturer's recommendations and dilute with 0.9% sodium chloride injection to the highest standard

clinical concentrations.

- **Simulated Y-Site Administration:** In a culture tube, mix 5 mL of the tedizolid phosphate solution with 5 mL of the test drug solution.
- **Observation and Analysis:** Examine the admixtures for physical characteristics, turbidity, and pH at the following time points:
 - Immediately after mixing
 - 15 minutes
 - 60 minutes
 - 120 minutes
- **Definition of Incompatibility:** Incompatibility is defined by the occurrence of any of the following:
 - Gross precipitation
 - A positive Tyndall beam test (light scattering by suspended particles)
 - Color change
 - Increase in turbidity

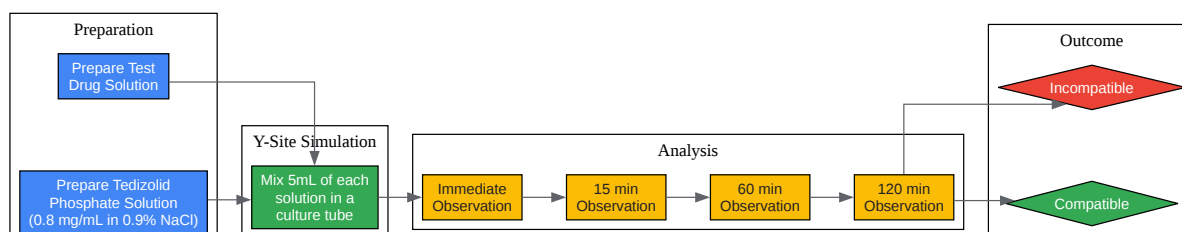
Protocol for Chemical Stability Assessment of Admixtures

This methodology is based on the study by Ezquer et al.[\[5\]](#)[\[6\]](#)

- **Preparation of Admixtures:** Prepare triplicate solutions of the desired drug combinations (e.g., tedizolid phosphate with sodium rifampicin or meropenem) in polypropylene infusion bags containing 0.9% sodium chloride.
- **Storage Conditions:** Store the prepared admixtures under controlled conditions, protected from light:

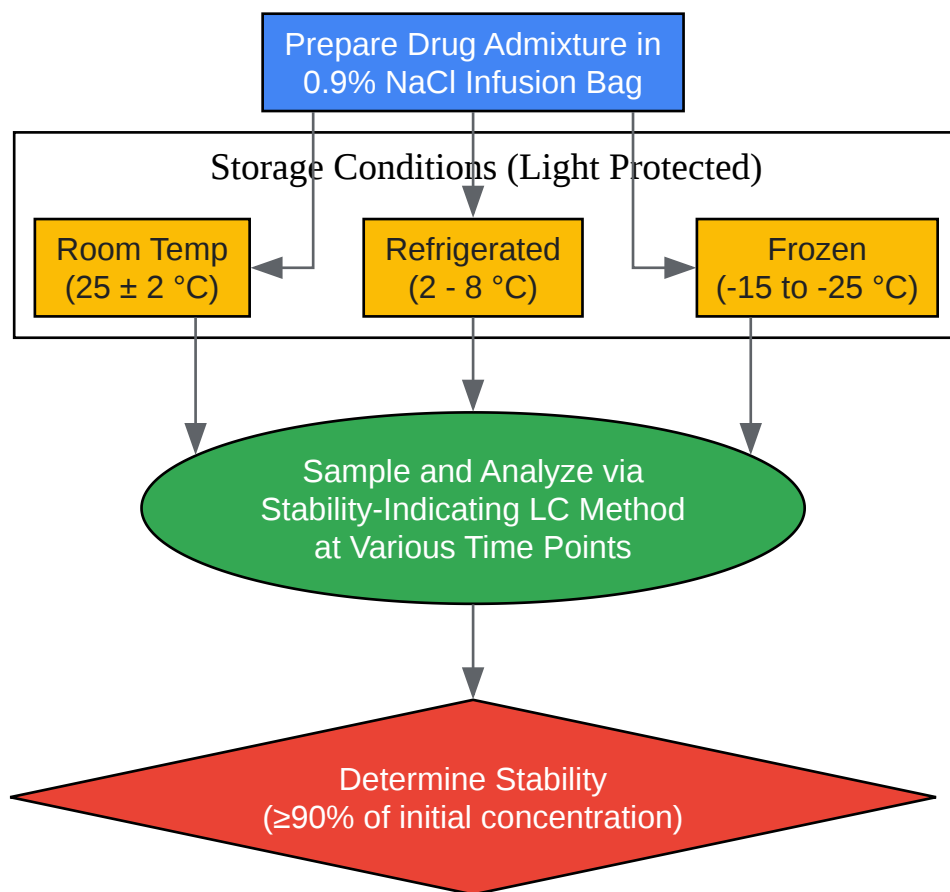
- Room temperature (25 ± 2 °C)
- Refrigeration (2 - 8 °C)
- Frozen (-15 to -25 °C)
- Sample Analysis: At specified time points, withdraw samples from the infusion bags.
- Analytical Method: Analyze the concentration of each drug in the samples using a validated, stability-indicating liquid chromatography (LC) method.
- Determination of Stability: The drug is considered stable if at least 90% of the initial concentration remains unchanged.

Visualizations



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Caption: Workflow for Simulated Y-Site Physical Compatibility Testing.



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Caption: Workflow for Chemical Stability Assessment of Admixtures.

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